
4-ブロモ-6,7-ジメトキシキノリン
概要
説明
4-Bromo-6,7-dimethoxyquinoline is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₀BrNO₂ and a molecular weight of 268.11 g/mol This compound is characterized by the presence of a bromine atom at the 4th position and two methoxy groups at the 6th and 7th positions on the quinoline ring
科学的研究の応用
4-Bromo-6,7-dimethoxyquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.
Industry: It is used in the development of materials with unique electronic and optical properties.
作用機序
Target of Action
The primary target of 4-Bromo-6,7-dimethoxyquinoline is G9a , a histone lysine methyltransferase (HKMT) . G9a plays a crucial role in epigenetic regulation by installing histone methylation marks .
Mode of Action
4-Bromo-6,7-dimethoxyquinoline interacts with G9a in a substrate-competitive manner . It binds to the SET domain of G9a, which mediates catalysis and comprises two binding pockets: one for the cofactor S-adenosylmethionine (SAM), and the other for the protein substrate . The compound’s binding inhibits G9a’s ability to add one or two methyl groups to lysine 9 of histone H3 (H3K9me1 and H3K9me2) within a chromatin environment .
Biochemical Pathways
The inhibition of G9a affects the methylation of H3K9, which is associated with many biological pathways and is aberrantly regulated in several diseases, including cancer and AIDS . Mono-methylation of histone H3 (H3K9me1) is associated with permissive chromatin, while di- and tri-methylation (H3K9me2/3) label a repressed chromatin state .
Result of Action
The molecular and cellular effects of 4-Bromo-6,7-dimethoxyquinoline’s action primarily involve changes in histone methylation marks, which can alter gene expression and influence various biological pathways . Overexpression of G9a has been found in many types of cancer and is associated with a poor prognosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6,7-dimethoxyquinoline typically involves the bromination of 6,7-dimethoxyquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for 4-Bromo-6,7-dimethoxyquinoline are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 4-Bromo-6,7-dimethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form quinoline derivatives with different functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium tert-butoxide, palladium catalysts, and suitable solvents like tetrahydrofuran are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
類似化合物との比較
- 4-Bromoquinoline
- 6,7-Dimethoxyquinoline
- 4-Bromo-6-methylquinoline
- 4-Bromo-7-methoxyquinoline
- 4-Bromo-6,7-methylenedioxyquinoline
Uniqueness: 4-Bromo-6,7-dimethoxyquinoline is unique due to the presence of both bromine and methoxy groups on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and the development of novel compounds with enhanced properties.
特性
IUPAC Name |
4-bromo-6,7-dimethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVHJHVTRNXFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583005 | |
| Record name | 4-Bromo-6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666734-51-6 | |
| Record name | 4-Bromo-6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


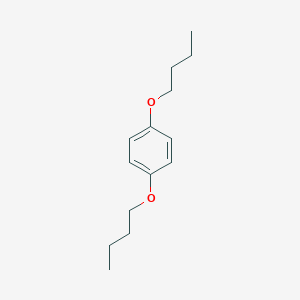
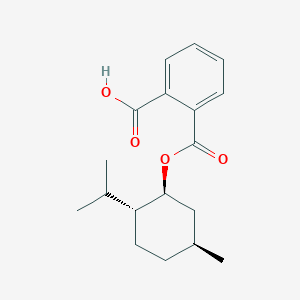
![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)
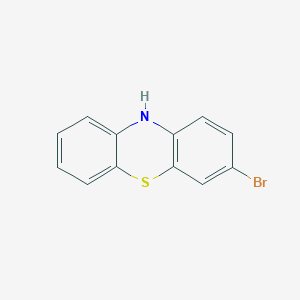
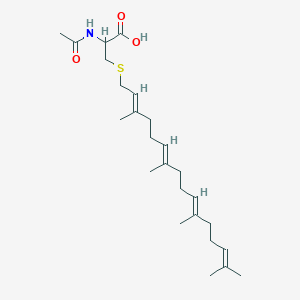

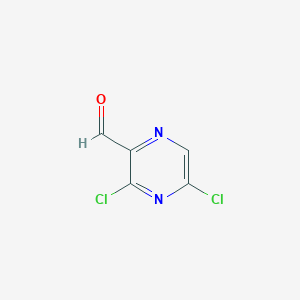

![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)


![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)
